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molecular formula C17H14N2O2 B8294256 5-(4-Methoxybenzamido) isoquinoline

5-(4-Methoxybenzamido) isoquinoline

Cat. No. B8294256
M. Wt: 278.30 g/mol
InChI Key: KFHGBPIRWMBMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022900

Procedure details

Anisoyl chloride was reacted with 5-aminoisoquinoline according to the procedure of Example 8 to produce 5-(4-methoxybenzamido) isoquinoline. This product was then reduced according to the procedure of Example 8 to yield 5-(4-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline HCl. After purification from water it had a melting point of 289°-290° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH:15]=[CH:16][N:17]=[CH:18]2>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1]([NH:12][C:13]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:14]=2[CH:15]=[CH:16][N:17]=[CH:18]3)=[O:10])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NC2=C3C=CN=CC3=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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